1-(4-Ethoxybenzyl)piperazine
Description
1-(4-Ethoxybenzyl)piperazine is a benzylpiperazine derivative characterized by a piperazine core substituted with a 4-ethoxybenzyl group at one nitrogen atom. Its molecular formula is C₁₃H₂₀N₂O (molecular weight: 220.31 g/mol), with the ethoxy (-OCH₂CH₃) moiety located at the para position of the benzyl ring.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALQHBNQQCDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289803 | |
| Record name | 1-[(4-Ethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21867-70-9 | |
| Record name | 1-[(4-Ethoxyphenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21867-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Ethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Ethoxybenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-ethoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperazine and 4-ethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is then isolated by filtration, followed by purification using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(4-Ethoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(4-Ethoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of piperazine derivatives, aiding in the development of new therapeutic agents.
Materials Science: It is utilized in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, piperazine derivatives are known to act on various receptors and enzymes, modulating their activity. For example, some piperazine compounds are GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine derivatives are broadly categorized into benzylpiperazines (substituent attached via a benzyl group) and phenylpiperazines (substituent directly attached to the piperazine nitrogen). Below is a detailed comparison of 1-(4-Ethoxybenzyl)piperazine with structurally and functionally related compounds:
Structural and Functional Group Analysis
Pharmacological Profiles
- Receptor Affinity: Ethoxy vs. Halogenated Analogs: Fluorine (pFBP) and chlorine (mCPP) substituents enhance binding to 5-HT₂ receptors but may reduce dopamine receptor interaction compared to alkyl/alkoxy groups . Combined Substituents: Compounds with dual substituents (e.g., 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine) show nuanced receptor selectivity, suggesting that steric and electronic effects govern activity .
Biological Activity
1-(4-Ethoxybenzyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article provides an overview of its synthesis, biological interactions, and research findings, supported by data tables and case studies.
This compound has the molecular formula CHNO and a molecular weight of 222.29 g/mol. This compound is characterized by a six-membered piperazine ring with an ethoxybenzyl substituent, which contributes to its biological activity. The synthesis typically involves the reaction of 4-ethoxyaniline with piperazine under suitable conditions, often requiring catalysts to facilitate the coupling process.
Neurotransmitter Modulation
The primary biological activity of this compound lies in its interaction with neurotransmitter systems, particularly its modulation of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system, and compounds that enhance GABAergic activity may have therapeutic potential for disorders such as anxiety and depression.
Table 1: Biological Activities of Piperazine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethoxy group on phenyl ring | GABA receptor modulation |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Stimulant properties |
| Piperazine Dihydrochloride | Basic piperazine structure | Anthelmintic agent |
| 1-(3-Chlorophenyl)piperazine | Chlorine substitution on phenyl ring | Serotonin receptor interaction |
This table highlights the unique characteristics of this compound within its class, particularly regarding its specific biological activities and potential therapeutic applications.
Anthelmintic Properties
In addition to its neuropharmacological effects, this compound has shown promise as an anthelmintic agent. Piperazine derivatives are known to induce paralysis in parasitic worms, facilitating their expulsion from the host organism. This activity suggests potential applications in treating parasitic infections.
Case Studies and Research Findings
Recent studies have investigated the cytotoxic effects of various piperazine derivatives, including this compound, against cancer cell lines. For instance, one study reported IC values for several derivatives in the range of 34 to >100 µM across different tumor models . These findings indicate that structural modifications can significantly influence the cytotoxicity and selectivity of these compounds against cancer cells.
Table 2: Cytotoxic Activity of Piperazine Derivatives
| Compound Name | IC (µM) | Cell Line |
|---|---|---|
| This compound | 34 - >100 | MDA-MB-231 (Breast cancer) |
| Piperazine Dihydrochloride | >83.1 | U-87 MG (Glioblastoma) |
| 1-(3-Chlorophenyl)piperazine | 38.29 - 42.30 | Various tumor models |
The data in Table 2 illustrates the varying levels of cytotoxicity among different piperazine derivatives, emphasizing the importance of structural features in determining biological efficacy.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and potential side effects of this compound is crucial for evaluating its safety and efficacy in clinical settings. Studies focusing on its metabolic pathways and interactions with liver enzymes can provide insights into its bioavailability and toxicity profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
